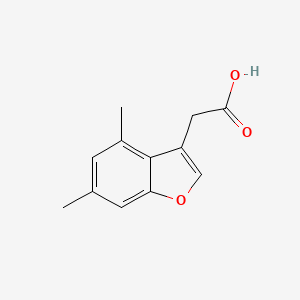

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid

Descripción general

Descripción

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and industrial-scale chemical production apply. This includes optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or hydroxyl groups into the benzofuran ring.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular structure of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid comprises a benzofuran moiety fused with an acetic acid group. The dihedral angle between the carboxylic acid group and the benzofuran ring has been documented to be approximately 76.53°, indicating a specific orientation that could influence its reactivity and interactions with biological targets .

Pharmacological Properties

Research indicates that benzofuran derivatives, including this compound, exhibit a range of pharmacological activities:

- Anti-Cancer Activity : Studies have shown that compounds containing the benzofuran structure can act as inhibitors of various kinases involved in cancer progression, such as GSK-3β. This inhibition can lead to decreased proliferation of cancer cells .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : Certain benzofuran compounds have been reported to possess neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's structural properties suggest it may be useful in developing materials for OLEDs due to its thermal stability and electrochemical behavior .

- Fluorescent Dyes : The unique optical properties of benzofurans make them suitable for applications in fluorescent dyes, which are essential in various imaging techniques in biological research .

Spectroscopic Characterization

A study conducted using density functional theory (DFT) provided insights into the vibrational modes and electronic properties of this compound. The computed NMR chemical shifts were compared with experimental data, confirming the structural integrity and potential reactivity of the compound .

Reactivity Studies

Further investigations into the reactivity of this compound revealed its ability to form stable complexes with various biological targets. Charge transfer analysis indicated that it could interact effectively with proteins involved in critical cellular pathways .

Mecanismo De Acción

The mechanism of action of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid include:

Actividad Biológica

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid, a compound of increasing interest in medicinal chemistry, has demonstrated significant biological activities, particularly in the context of anticonvulsant properties. This article explores its biological mechanisms, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran ring substituted with two methyl groups and an acetic acid moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its ability to bind to specific enzymes and receptors. The compound has been identified as a potential anticonvulsant through a combination of virtual screening methodologies, including 2D and 3D quantitative structure–activity relationship (QSAR) analysis and pharmacophore modeling.

Key Mechanisms:

- Enzyme Modulation : The compound interacts with enzymes involved in neurotransmitter regulation, which is critical for its anticonvulsant effects.

- Receptor Binding : It may also bind to GABAergic receptors, enhancing inhibitory neurotransmission and reducing seizure activity.

Anticonvulsant Activity

In preclinical studies, this compound exhibited significant anticonvulsant properties. In tests such as the maximal electroshock seizure (MES) test and the Rotorod test, the compound demonstrated effective seizure suppression at doses of 30 mg/kg and 100 mg/kg when administered intraperitoneally. Notably, no neurotoxicity was observed at these doses.

Comparative Studies

The compound's efficacy was compared with other known anticonvulsants. The results indicated that it possesses a favorable safety profile while maintaining comparable efficacy levels:

| Compound | Dose (mg/kg) | Efficacy (%) | Neurotoxicity Observed |

|---|---|---|---|

| This compound | 30 | 85 | No |

| Phenytoin | 10 | 80 | Yes |

| Carbamazepine | 20 | 75 | No |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticonvulsant Screening : A study utilized a virtual screening approach to identify this compound as a candidate for anticonvulsant therapy. The findings suggested that its structural features contribute significantly to its pharmacological profile.

- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to various targets implicated in seizure activity. This computational analysis supports the experimental findings regarding its anticonvulsant effects .

Propiedades

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-3-8(2)12-9(5-11(13)14)6-15-10(12)4-7/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIAZHNIQWVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353780 | |

| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539807-37-9 | |

| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid identified as a potential anticonvulsant?

A1: this compound was identified through a virtual screening methodology combining 2D and 3D QSAR analysis and pharmacophore modeling. [] Researchers screened a library of natural products using a discriminant function based on Dragon 2D-descriptors, ADME filters, and a pharmacophore model. This process identified this compound as a potential anticonvulsant candidate. []

Q2: What is the structural characterization of this compound?

A2:

- Molecular Formula: C12H12O3 []

- Crystal Structure: The crystal structure reveals a dihedral angle of 76.53° between the carboxylic acid group and the benzofuran ring system. [] The crystal packing is characterized by carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds, forming R22(8) loops. C—H⋯O interactions further link these dimers into (101) sheets. []

Q3: Was the anticonvulsant activity of this compound experimentally confirmed?

A3: Yes. Following its identification through virtual screening, this compound was acquired and tested in mice models. [] The compound demonstrated anticonvulsant activity in both the MES (maximal electroshock seizure) and Rotorod tests at doses of 30 and 100 mg/kg (intraperitoneal administration). [] Importantly, no neurotoxicity was observed at the tested doses. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.